6-Bromo-2-chloro-3-fluorobenzoic acid

Vue d'ensemble

Description

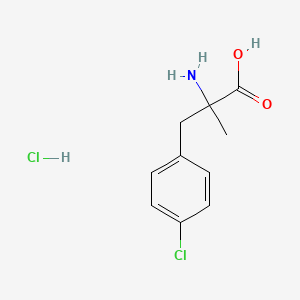

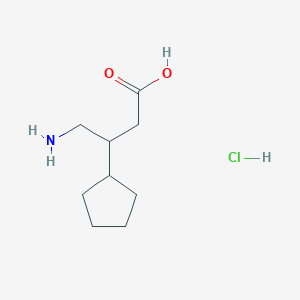

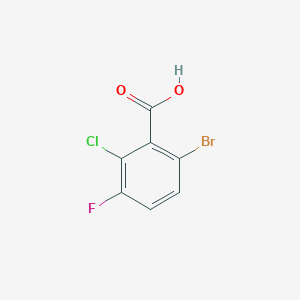

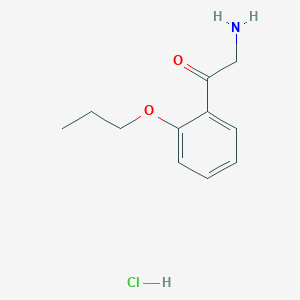

6-Bromo-2-chloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 . It is a solid substance stored at ambient temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloro-3-fluorobenzoic acid is1S/C7H3BrClFO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-fluorobenzoic acid is a solid substance stored at ambient temperature . It has a molecular weight of 253.45g/mol . The compound’s density is predicted to be 1.887±0.06 g/cm3 .Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms

6-Bromo-2-chloro-3-fluorobenzoic acid and related compounds are widely used in organic synthesis and studying reaction mechanisms. For instance, the reaction of organolithium reagents with 2-halobenzoic acids has been explored, showcasing the different reaction pathways and product formations based on various substituents including bromo, chloro, and fluoro groups (Gohier, Castanet, & Mortier, 2003). Another study focused on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, underlining the influence of different halogen substituents on the reaction outcome (Mongin & Schlosser, 1996).

Photophysical Studies

Halogenated benzoic acids, including variants similar to 6-Bromo-2-chloro-3-fluorobenzoic acid, have been subjects of photophysical studies. One such study investigated the structural characterization and photochemistry of 2-Chloro-6-Fluorobenzoic Acid, which is relevant to understanding the behavior of similar compounds under various conditions (Kuş, 2017).

Adsorption Studies

The adsorption behaviors of halogenated benzoic acids on different surfaces are essential for applications in materials science and electrochemistry. Research on the adsorption of 2-X-benzoic acids (X = fluoro, chloro, and bromo) on Au(100) electrodes provides insights into the interactions between these compounds and metal surfaces, which is crucial for designing sensors and catalysts (Ikezawa, Yoshida, & Ariga, 2006).

Environmental Biodegradation

Understanding the biodegradation of halogenated compounds, including 6-Bromo-2-chloro-3-fluorobenzoic acid, is important for environmental applications. The degradation of halogenated benzoates by Pseudomonas putida demonstrates how these compounds can be metabolized in nature, providing insights into environmental remediation strategies (Engesser & Schulte, 1989).

Spectroscopic Analysis

Spectroscopic analysis of halogen-substituted benzoic acids is key to understanding their chemical properties. The vibrational spectra and non-linear optical analysis of 2-chloro-6-fluorobenzoic acid provide detailed insights into the electronic structure and reactivity of these compounds, which is essential for their application in various chemical processes (Kumar, Arivazhagan, & Thangaraju, 2015).

Thermodynamic Properties

The thermodynamic properties of halobenzoic acids, including 6-Bromo-2-chloro-3-fluorobenzoic acid, are critical for their use in chemical engineering and process design. A study focusing on the thermodynamic properties of monohalobenzoic acids, including fluoro-, chloro-, bromo-, and iodobenzoic acids, provides valuable data for predicting the behavior of these compounds under different conditions (Chirico et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements: H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Benzoic acid derivatives are generally known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It’s known that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific context .

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical pathways due to their potential interactions with various proteins .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3118±420 °C and a density of 1887±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The effects would likely depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s behavior .

Propriétés

IUPAC Name |

6-bromo-2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDXTROITDLEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-3-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)

![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)